

An In-depth Technical Guide to 3-Fluoro-2-methoxyphenylacetic Acid

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Compound of Interest

Compound Name: 3-Fluoro-2-methoxyphenylacetic acid

Cat. No.: B1390712

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxyphenylacetic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.^{[1][2][3]} This guide provides a comprehensive overview of the known chemical properties, potential synthetic approaches, and analytical methodologies for **3-Fluoro-2-methoxyphenylacetic acid**, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

Core Chemical Properties

While extensive experimental data for **3-Fluoro-2-methoxyphenylacetic acid** is not readily available in the public domain, its fundamental properties have been established. The information available is summarized in the table below. It is important to note that some values for related isomers are provided for comparative context, as they can offer insights into the expected properties of the target molecule.

Property	Value for 3-Fluoro-2-methoxyphenylacetic acid	Notes and Comparative Data
IUPAC Name	2-(3-Fluoro-2-methoxyphenyl)acetic acid[4]	---
Synonyms	3-Fluoro-2-methoxybenzeneacetic acid[4]	---
CAS Number	1017778-30-1[4][5]	---
Molecular Formula	C ₉ H ₉ FO ₃ [4][5]	---
Molecular Weight	184.166 g/mol [4]	---
Melting Point	87-89 °C	Data for the isomer 3-Fluoro-4-methoxyphenylacetic acid is 111-113 °C.
Boiling Point	Not experimentally determined	A predicted boiling point for the isomer 3-Fluoro-4-methoxyphenylacetic acid is 309.0 ± 27.0 °C.
Solubility	Not experimentally determined	Fluorinated phenylacetic acids generally exhibit moderate solubility in organic solvents and lower solubility in water.[6] The presence of the methoxy group may enhance solubility in polar solvents.[2]
pKa	Not experimentally determined	A predicted pKa for the isomer 3-Fluoro-4-methoxyphenylacetic acid is 4.25 ± 0.10.

Experimental Protocols

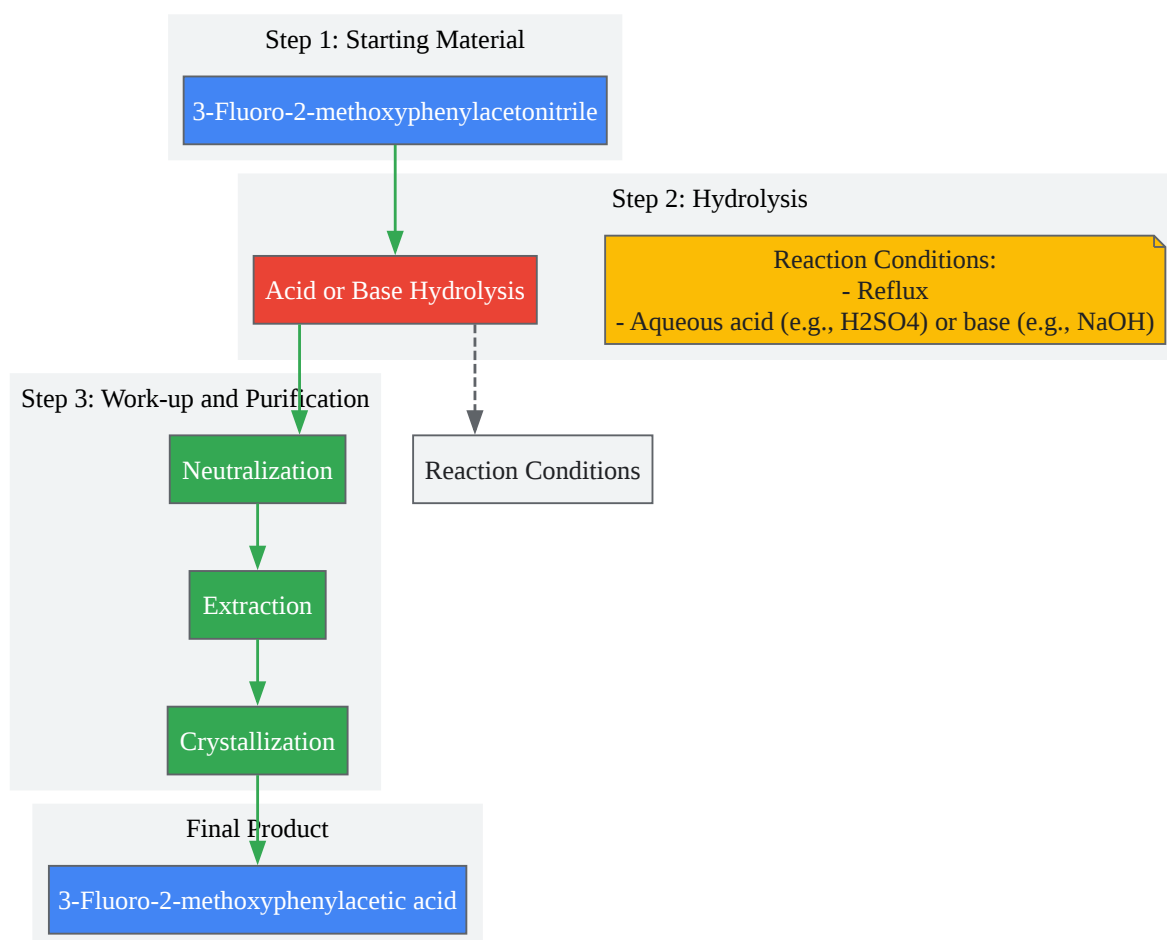
Detailed, peer-reviewed experimental protocols specifically for the synthesis and analysis of **3-Fluoro-2-methoxyphenylacetic acid** are scarce in publicly accessible literature. However,

general methods for the synthesis and characterization of related fluorinated and methoxylated phenylacetic acids can be adapted.

General Synthetic Approach

A plausible synthetic route for **3-Fluoro-2-methoxyphenylacetic acid** could involve the hydrolysis of the corresponding benzyl cyanide derivative. This is a common method for the preparation of phenylacetic acids.^[7]

Hypothetical Synthesis Workflow:



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Caption: Hypothetical synthetic workflow for **3-Fluoro-2-methoxyphenylacetic acid**.

Analytical Characterization

The characterization of **3-Fluoro-2-methoxyphenylacetic acid** would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would be used to identify the protons in the molecule, including those on the aromatic ring and the methylene group of the acetic acid side chain.
 - ^{13}C NMR: Would provide information on the carbon skeleton of the molecule.
 - ^{19}F NMR: Is a crucial technique to confirm the presence and chemical environment of the fluorine atom.
- Mass Spectrometry (MS):
 - Would be employed to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming the structure. Common ionization techniques would include Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Would be used to identify the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the C-F bond.[9]
- High-Performance Liquid Chromatography (HPLC):
 - Would be utilized to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic acid) would likely be employed.

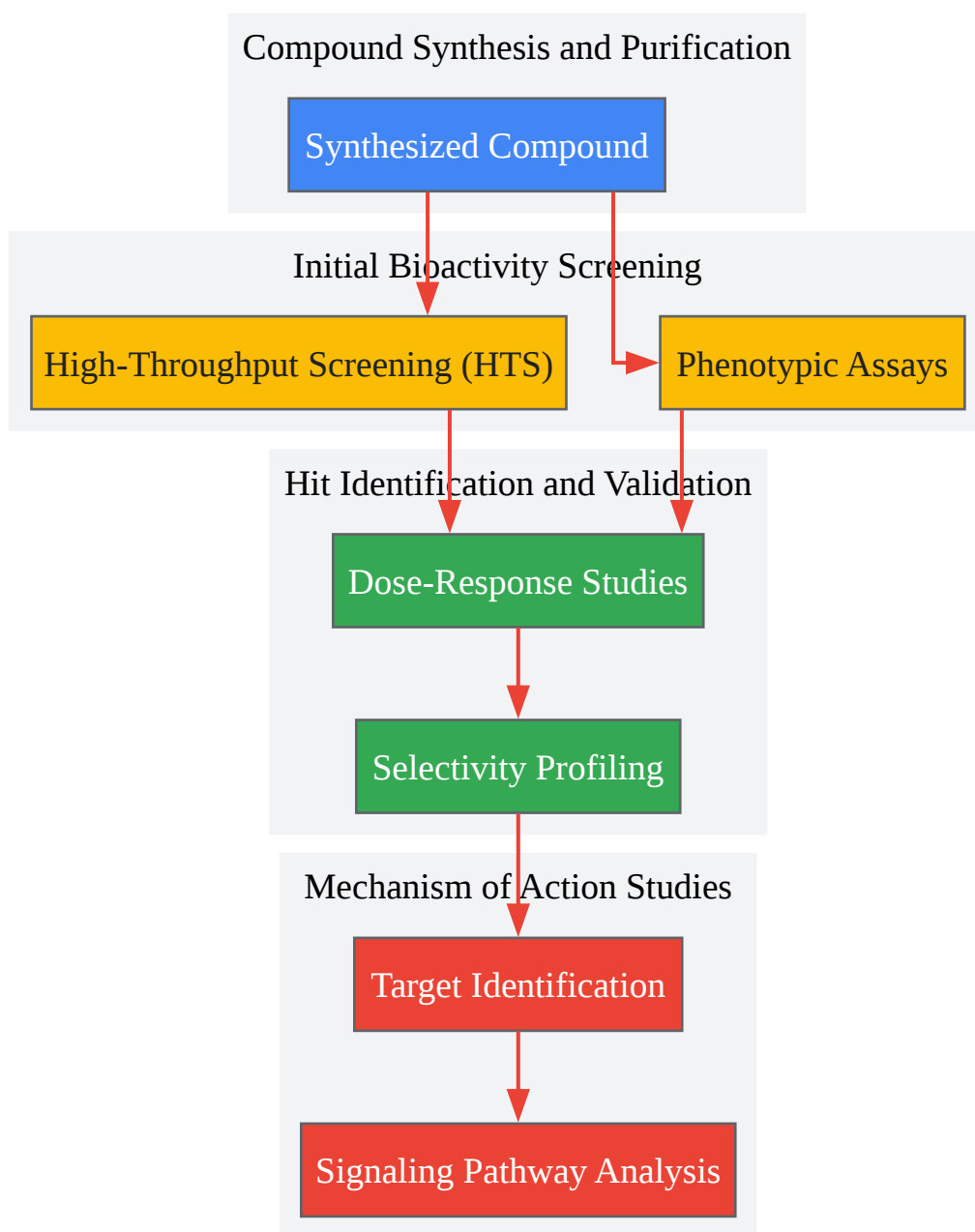
Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of **3-Fluoro-2-methoxyphenylacetic acid** in any signaling pathways. However, the broader class of fluorinated phenylacetic acid derivatives is of significant interest in drug discovery. The introduction of fluorine can enhance metabolic stability and binding affinity to biological targets.[1][2][3]

Given the structural similarities to other biologically active phenylacetic acids, it is plausible that this compound could be a candidate for screening in various therapeutic areas. For instance,

fluorinated analogs have been investigated for their potential as kinase inhibitors in cancer research.[1]

Logical Workflow for Biological Screening:



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